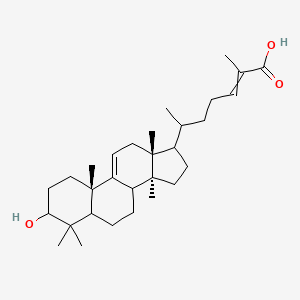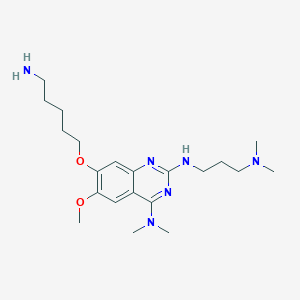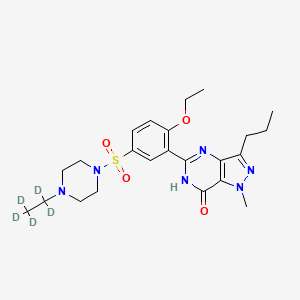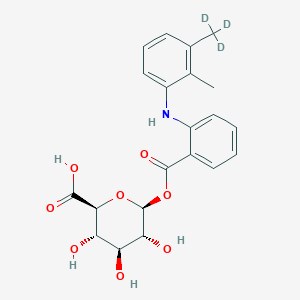
1alpha, 25-Dihydroxy VD2-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1alpha, 25-Dihydroxy VD2-13C2 is a synthetic analog of vitamin D2, which is a crucial compound in the regulation of calcium and phosphate metabolism in the human body. This compound is often used in scientific research to study the effects of vitamin D on various biological processes.
Preparation Methods
The synthesis of 1alpha, 25-Dihydroxy VD2-13C2 involves several steps, including the hydroxylation of vitamin D2 at specific positions. The synthetic route typically includes:
Isotope Labeling: Incorporation of carbon-13 isotopes at specific positions to create the 13C2 variant.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
1alpha, 25-Dihydroxy VD2-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1alpha, 25-Dihydroxy VD2-13C2 has several scientific research applications:
Chemistry: Used to study the chemical properties and reactions of vitamin D analogs.
Biology: Investigates the role of vitamin D in cellular processes, including cell differentiation and proliferation.
Medicine: Explores the therapeutic potential of vitamin D analogs in treating diseases such as osteoporosis and certain cancers.
Industry: Utilized in the development of vitamin D supplements and fortified foods.
Mechanism of Action
1alpha, 25-Dihydroxy VD2-13C2 exerts its effects by binding to the vitamin D receptor (VDR), which then interacts with the retinoid X receptor (RXR) to form a heterodimer. This complex binds to vitamin D response elements in the DNA, regulating the transcription of genes involved in calcium and phosphate homeostasis. The molecular targets include genes that encode proteins such as RANKL, osteopontin, and osteocalcin, which are involved in bone remodeling and mineralization .
Comparison with Similar Compounds
1alpha, 25-Dihydroxy VD2-13C2 is unique compared to other vitamin D analogs due to its specific hydroxylation pattern and isotope labeling. Similar compounds include:
1alpha, 25-Dihydroxy VD3: Another active form of vitamin D, but derived from vitamin D3.
24,25-Dihydroxy VD3: A metabolite of vitamin D3 with different biological activities.
1alpha-Hydroxy VD3: A synthetic analog used in the treatment of certain bone disorders.
Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5-methyl-6-(113C)methyl(713C)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4+1,5+1 |
InChI Key |
ZGLHBRQAEXKACO-PGFRAZITSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
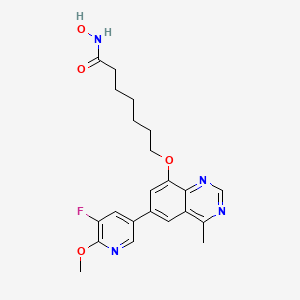
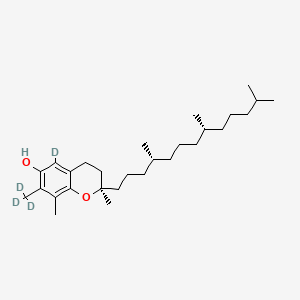
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
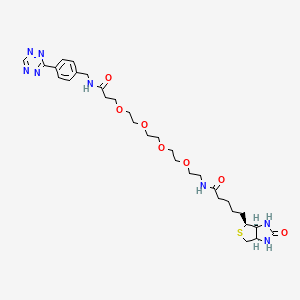

![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)
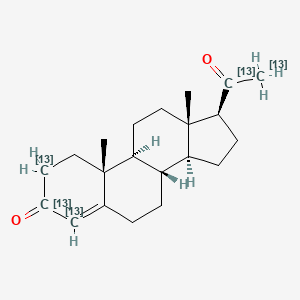
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
